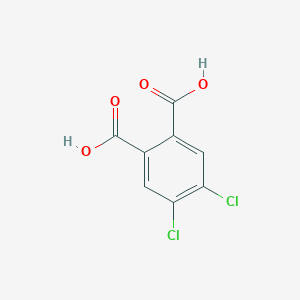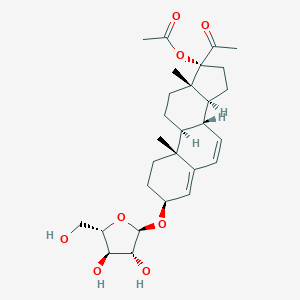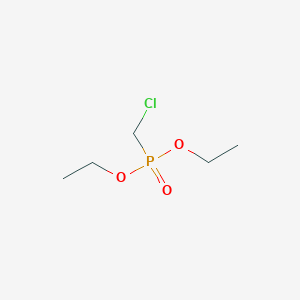
1,2-Diiodoethan
Übersicht
Beschreibung
1,2-Diiodoethane is an organic compound of the halogen family, with the chemical formula C2H4I2. It is a colorless, volatile liquid, with a faint odor and a boiling point of 116°C. 1,2-Diiodoethane is soluble in organic solvents and is used in a variety of industrial and scientific applications.
Wissenschaftliche Forschungsanwendungen
Synthese des Samarium(II)-Iodid-Wasser-Komplexes
1,2-Diiodoethan wird verwendet, um den Samarium(II)-Iodid-Wasser-Komplex (SmI2-H2O-Komplex) zu synthetisieren, der ein Ein-Elektronen-Transferreagenz ist. Dieser Komplex wird dann weiter verwendet, um 3-Hydroxycarbonsäuren zu synthetisieren .
Sonochemische Barbier-artige Reaktionen
Es dient als Reagenz bei der Synthese von Derivaten von regioselektiven Homopropargylalkoholen unter sonochemischen Barbier-artigen Reaktionsbedingungen .
C-X-Bindungsbildungsreagenz
Diese Verbindung wird in der organischen Synthese als C-X-Bindungsbildungsreagenz verwendet, das für die Bildung verschiedener organischer Verbindungen grundlegend ist .
Pharmazeutische Zwischenprodukte
This compound wird auch als Zwischenprodukt in der pharmazeutischen Industrie eingesetzt und unterstützt die Produktion verschiedener Arzneimittel .
Studien zur Strukturdynamik
Forscher verwenden this compound, um die Strukturdynamik zu untersuchen, wie z. B. die Iodeliminierungsreaktion in Cyclohexan, indem sie zeitaufgelöste Röntgen-Flüssigkeitsgrafie anwenden .
Herstellung von Organoiodverbindungen
Es kann durch Reaktion von Ethylen mit Iod hergestellt werden und wird häufig in der organischen Synthese zur Herstellung anderer Organoiodverbindungen wie Samarium(II)-Iodid oder Ytterbium(II)-Iodid in einem inerten Lösungsmittel wie THF verwendet .
Reaktivität mit N-heterocyclischen Carbenen
This compound zeigt eine unerwartete Reaktivität mit N-heterocyclischen Carbenen (NHCs), die sowohl synthetischen als auch theoretischen Untersuchungen unterzogen wurde, um seine breitere Anwendbarkeit zu charakterisieren und zu beurteilen .
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
1,2-diiodoethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4I2/c3-1-2-4/h1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBBZLMLLFVFKJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CI)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4I2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8060791 | |
| Record name | Ethane, 1,2-diiodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8060791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.86 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Light brown or brown crystalline solid; [Sigma-Aldrich MSDS] | |
| Record name | 1,2-Diiodoethane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19210 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.69 [mmHg] | |
| Record name | 1,2-Diiodoethane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19210 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
624-73-7 | |
| Record name | 1,2-Diiodoethane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=624-73-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Diiodoethane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000624737 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethane, 1,2-diiodo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethane, 1,2-diiodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8060791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-diiodoethane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.872 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,2-DIIODOETHANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9YH8PPH966 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 1,2-diiodoethane?
A1: The molecular formula of 1,2-diiodoethane is C2H4I2, and its molecular weight is 281.85 g/mol.
Q2: Does the molecular structure of 1,2-diiodoethane influence its reactivity?
A: Yes, theoretical calculations show that the structure of the 1,2-diiodoethane radical cation significantly affects the role of spin-orbit coupling on its reaction energy, influencing its dissociation pathway. []
Q3: What spectroscopic techniques are useful for studying 1,2-diiodoethane?
A3: Several techniques have been employed to study this compound and its reactions. These include:
- Far-Infrared Spectroscopy: Used to observe translational lattice vibrations of 1,2-diiodoethane in its solid state at various temperatures, providing insights into phase transitions. []
- Photoelectron Spectroscopy: Provides information about the kinetic energy distribution of ejected photoelectrons upon irradiation, revealing details about bonding properties and ionic geometries. []
- Time-Resolved X-ray Liquidography (TRXL): A powerful technique for studying structural dynamics in solution. It has been used to investigate the kinetics, reaction pathways, and solvent dependence of the halogen elimination reaction of 1,2-diiodoethane. [, ]
Q4: What is the primary reaction pathway of photoexcited 1,2-diiodoethane in the gas phase?
A: In the gas phase, photoexcitation of 1,2-diiodoethane leads to the rupture of the first C-I bond, followed by a secondary C-I bond breakage in the resulting haloethyl radical (C2H4I). []
Q5: How does the reaction pathway of photoexcited 1,2-diiodoethane differ in solution compared to the gas phase?
A: In solution, solvation effects enable an alternative pathway. The bridged C2H4I radical can bind with a free iodine atom to form a C2H4I-I isomer, which subsequently dissociates into ethene (C2H4) and I2. []
Q6: Can 1,2-diiodoethane act as an oxidizing agent?
A: Yes, 1,2-diiodoethane can oxidize divalent lanthanide silylamide precursors to form trivalent lanthanide bis(trimethylsilyl)amide halide complexes. []
Q7: How is 1,2-diiodoethane used in the synthesis of zirconacycles?
A: 1,2-Diiodoethane serves as an ethylene source in a novel method for generating five-membered zirconacycles. It reacts with Cp2ZrCl2 in the presence of a reducing agent like lanthanum, forming zirconacyclopentane. []
Q8: Can 1,2-diiodoethane be used for direct synthesis of specific alkene isomers?
A: Yes, (Z)-2-iodoalk-2-enes can be synthesized with high stereoselectivity through the reaction of β-oxido phosphonium ylides with 1,2-diiodoethane. []
Q9: How does 1,2-diiodoethane participate in the synthesis of nitrogen-bridged heterocycles?
A: Potassium 2-indolizinethiolates react with 1,2-diiodoethane, leading to the formation of compounds containing two indolizine nuclei linked by an ethylene bridge. []
Q10: Can 1,2-diiodoethane be used to prepare polymers?
A: Yes, it has been used to polymerize the dianion salt of 1-methyl-2,5-bis[1-(4-phenylurazolyl)]pyrrole, forming new polymers with interesting structural and physical properties. []
Q11: Can 1,2-diiodoethane facilitate the formation of carbon-carbon bonds?
A: Yes, 1,2-diiodoethane plays a crucial role in a triple-aldol cascade reaction. When used as an additive alongside iodobenzene or 1-iodoalkynes, it enhances the reactivity of the catalytic system, promoting the formation of 3,5,7-trisilyloxy aldehydes from various aldehydes. []
Q12: Can 1,2-diiodoethane be used in the synthesis of amides?
A: While not directly involved in amide bond formation, 1,2-diiodoethane is used in the preparation of samarium diiodide, a versatile reagent for various organic transformations, including the synthesis of amides. []
Q13: Have computational methods been applied to study 1,2-diiodoethane?
A: Yes, density functional theory (DFT) calculations have been used to study the potential energy surface of 1,2-diiodoethane dissociation, providing valuable insights into the reaction mechanism and intermediates. []
Q14: Can DFT calculations accurately predict the structural parameters of 1,2-diiodoethane in solution?
A: Yes, DFT calculations, particularly those incorporating solvent effects, show good agreement with experimental data obtained from X-ray diffraction studies of 1,2-diiodoethane in methanol. []
Q15: Is 1,2-diiodoethane biodegradable?
A: Yes, studies on anoxic sediment-water systems demonstrate that 1,2-diiodoethane undergoes degradation primarily through vicinal dehalogenation, indicating its susceptibility to biodegradation under reducing environmental conditions. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















